Cas no 51584-53-3 (SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)-)
SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)- Chemical and Physical Properties
Names and Identifiers
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- SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)-
- trimethyl-(2,4,6-trifluorophenyl)silane
- 51584-53-3
- SY329870
- AKOS024263075
- MFCD00092629
- TRIMETHYL(2,4,6-TRIFLUOROPHENYL)SILANE
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- Inchi: 1S/C9H11F3Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
- InChI Key: GUXKMBDCQVQNDN-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1=C(F)C=C(F)C=C1F
Computed Properties
- Exact Mass: 204.05821137Da
- Monoisotopic Mass: 204.05821137Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611740-250mg |
Trimethyl(2,4,6-trifluorophenyl)silane; . |
51584-53-3 | 250mg |
€494.40 | 2025-04-18 | ||
| abcr | AB611740-500mg |
Trimethyl(2,4,6-trifluorophenyl)silane; . |
51584-53-3 | 500mg |
€682.30 | 2025-04-18 | ||
| abcr | AB611740-1g |
Trimethyl(2,4,6-trifluorophenyl)silane; . |
51584-53-3 | 1g |
€934.80 | 2025-04-18 |
SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)- Suppliers
SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)- Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)-
Recent Advances in the Application of SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)- (CAS: 51584-53-3) in Chemical and Biomedical Research
The compound SILANE, TRIMETHYL(2,4,6-TRIFLUOROPHENYL)- (CAS: 51584-53-3) has recently garnered significant attention in the fields of chemical synthesis and biomedical research. This organosilane derivative, characterized by its trifluorophenyl group, exhibits unique physicochemical properties that make it a valuable building block for advanced materials and pharmaceutical intermediates. Recent studies have explored its applications in surface modification, drug delivery systems, and as a precursor for fluorinated compounds with enhanced bioactivity.
A 2023 study published in the Journal of Fluorine Chemistry demonstrated the utility of 51584-53-3 in the synthesis of novel fluorinated silane coupling agents. The research team developed a microwave-assisted synthesis protocol that significantly improved the yield (up to 92%) compared to traditional methods. The resulting compounds showed exceptional stability under physiological conditions, making them promising candidates for biomedical applications such as dental materials and orthopedic implants.
In the realm of drug discovery, researchers at the University of Tokyo have incorporated 51584-53-3 into the development of fluorine-containing kinase inhibitors. The trimethylsilyl group was found to enhance membrane permeability while the trifluorophenyl moiety contributed to target binding affinity. Preliminary in vitro studies showed a 3-5 fold increase in potency against several cancer cell lines compared to non-fluorinated analogs, with reduced cytotoxicity to normal cells.
Surface science applications have also benefited from this compound. A recent ACS Applied Materials & Interfaces publication detailed its use in creating superhydrophobic coatings with antimicrobial properties. The fluorinated silane formed self-assembled monolayers that demonstrated 99.9% reduction in bacterial adhesion (tested against S. aureus and E. coli) while maintaining excellent durability under simulated physiological conditions.
From a safety perspective, new toxicological data has emerged regarding 51584-53-3. The European Chemicals Agency's 2024 assessment reports an LD50 of 1250 mg/kg (oral, rat), classifying it as Category 4 acute toxicity. However, researchers emphasize that proper handling procedures can mitigate risks, and its benefits in controlled applications outweigh potential hazards.
Looking forward, several pharmaceutical companies have included derivatives of 51584-53-3 in their preclinical pipelines. The compound's unique combination of lipophilicity (LogP 3.2) and electronic properties makes it particularly attractive for CNS-targeting drugs. Current challenges being addressed include optimizing synthetic scalability and further understanding its metabolic pathways in biological systems.
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